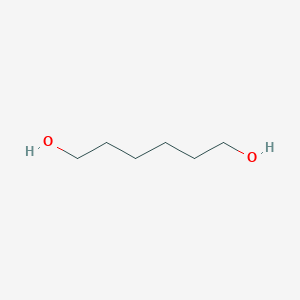![molecular formula C11H16O2 B165307 4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione CAS No. 139914-54-8](/img/structure/B165307.png)
4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. It is commonly known as dimedone and is widely used in organic chemistry as a building block for various organic molecules. Dimedone is an important compound for the synthesis of heterocyclic compounds, which have various applications in medicinal chemistry, materials science, and other areas of research.
Mecanismo De Acción
The mechanism of action of dimedone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Dimedone is also known to form stable adducts with various molecules, including aldehydes and ketones.
Efectos Bioquímicos Y Fisiológicos
Dimedone has no known biochemical or physiological effects, as it is primarily used as a building block for the synthesis of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using dimedone in laboratory experiments is its versatility as a building block for the synthesis of various compounds. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize it.
Direcciones Futuras
There are several future directions for research involving dimedone, including the development of new synthetic methods for its production and the synthesis of new heterocyclic compounds using dimedone as a building block. Additionally, dimedone has potential applications in the development of new fluorescent dyes for biological imaging and sensing. Further research is needed to fully understand the mechanism of action of dimedone and its potential applications in various areas of research.
Métodos De Síntesis
Dimedone can be synthesized through various methods, including the condensation of acetylacetone and formaldehyde in the presence of a base or acid catalyst. Another common method for the synthesis of dimedone involves the reaction of cyclohexane-1,3-dione with acetone in the presence of a base catalyst. The synthesis of dimedone can also be achieved through the reaction of 2-methylcyclohexanone with malonic acid in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
Dimedone has various applications in scientific research, including its use as a building block for the synthesis of heterocyclic compounds. Heterocyclic compounds are widely used in medicinal chemistry, materials science, and other areas of research. Dimedone is also used in the synthesis of various fluorescent dyes, which have applications in biological imaging and sensing.
Propiedades
Número CAS |
139914-54-8 |
|---|---|
Nombre del producto |
4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione |
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4,8-dimethylbicyclo[3.3.1]nonane-2,6-dione |
InChI |
InChI=1S/C11H16O2/c1-6-3-10(12)9-5-8(6)11(13)4-7(9)2/h6-9H,3-5H2,1-2H3 |
Clave InChI |
OTBXXMWIANCGFF-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2CC1C(=O)CC2C |
SMILES canónico |
CC1CC(=O)C2CC1C(=O)CC2C |
Sinónimos |
4,8-dimethylbicyclo[3.3.1]nonane-2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



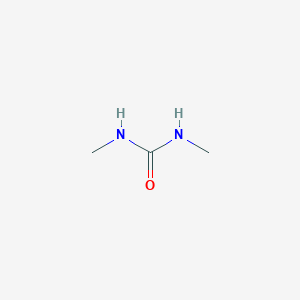
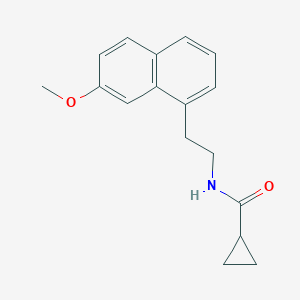
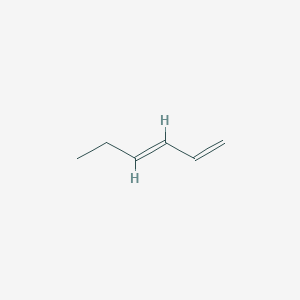
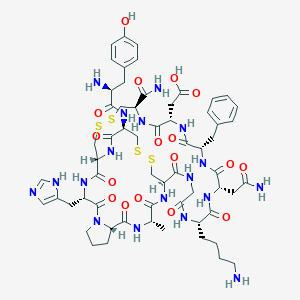
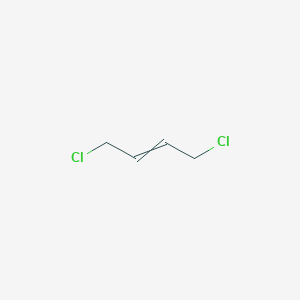
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
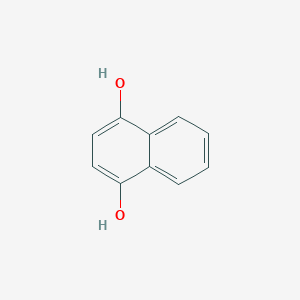
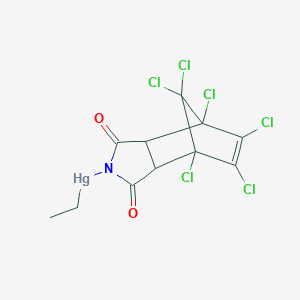
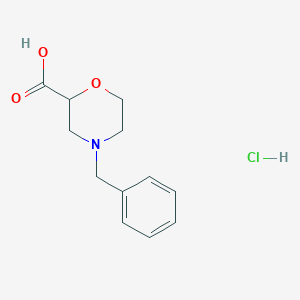
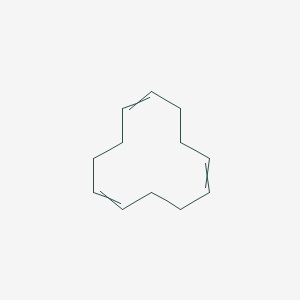
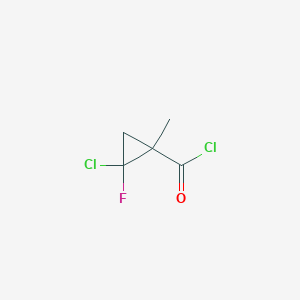
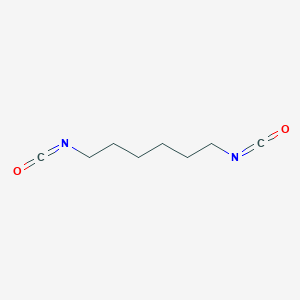
![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)
